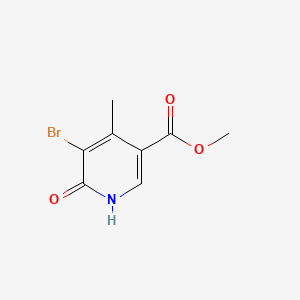
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, a methyl group at the 4th position, and a carboxylate ester group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate typically involves the bromination of 4-methylpyridine followed by esterification and hydroxylation reactions. One common synthetic route starts with the bromination of 4-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromo-4-methylpyridine is then subjected to esterification with methanol and a catalyst such as sulfuric acid to form the methyl ester. Finally, the hydroxylation of the 6th position is achieved using a hydroxylating agent like hydrogen peroxide or a suitable oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of 5-bromo-6-oxo-4-methylpyridine-3-carboxylate.
Reduction: Formation of 6-hydroxy-4-methylpyridine-3-carboxylate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and hydroxyl groups can enhance its binding affinity to target proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-bromo-4-methylpyridine-3-carboxylate
- Methyl 5-bromo-4-methylpyridine-3-carboxylate
- Methyl 6-hydroxy-4-methylpyridine-3-carboxylate
Uniqueness
Methyl 5-bromo-6-hydroxy-4-methylpyridine-3-carboxylate is unique due to the specific arrangement of functional groups on the pyridine ring, which imparts distinct chemical and biological properties. The combination of bromine, hydroxyl, and carboxylate ester groups makes it a versatile intermediate for various synthetic applications and enhances its potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H8BrNO3 |
|---|---|
Peso molecular |
246.06 g/mol |
Nombre IUPAC |
methyl 5-bromo-4-methyl-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8BrNO3/c1-4-5(8(12)13-2)3-10-7(11)6(4)9/h3H,1-2H3,(H,10,11) |
Clave InChI |
WJSVMTUIPCSQHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC=C1C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


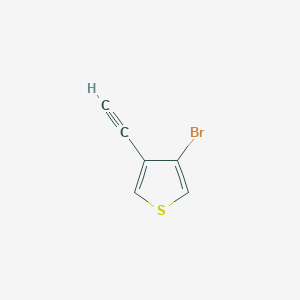
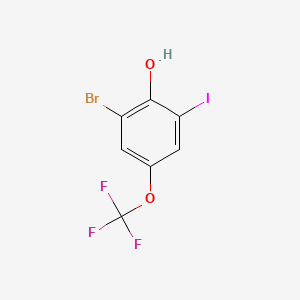
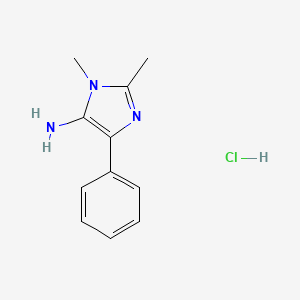
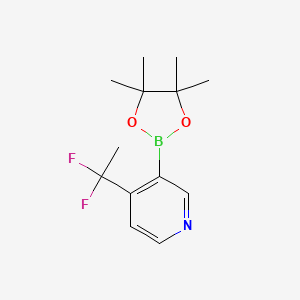


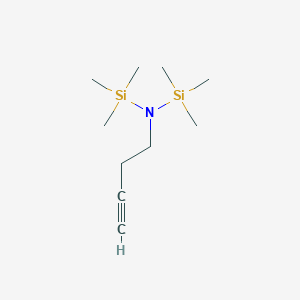
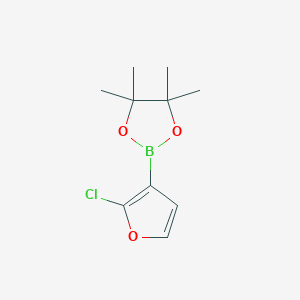
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13460927.png)
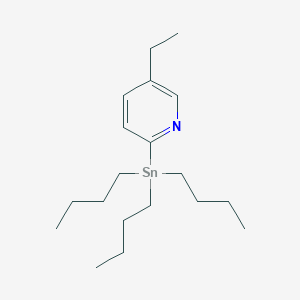
![tert-butyl N-[cis-5-(hydroxymethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B13460941.png)
![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)

